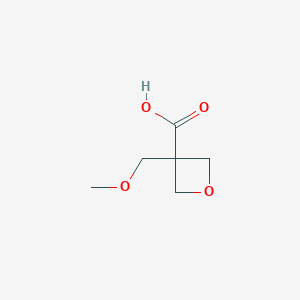

3-(Methoxymethyl)oxetane-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-9-2-6(5(7)8)3-10-4-6/h2-4H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGVKOCPFYNHJTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(COC1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Ascendance of Oxetane Ring Systems As Molecular Scaffolds

The oxetane (B1205548) ring, a four-membered cyclic ether, has emerged as a valuable molecular scaffold in modern drug discovery and medicinal chemistry. acs.orgbeilstein-journals.org Its incorporation into molecular structures can significantly and favorably influence key physicochemical properties. acs.org The strained nature of the ring, with bond angles deviating from the ideal tetrahedral geometry, results in a unique electronic and conformational profile. acs.org

One of the primary advantages of integrating an oxetane motif is the enhancement of aqueous solubility, a critical factor for drug efficacy. The polar nature of the ether oxygen within the small ring structure can lead to improved interactions with water, thereby increasing the solubility of the parent molecule. Furthermore, the introduction of an oxetane can disrupt planarity and increase the three-dimensionality of a compound, which is often associated with improved target engagement and a more favorable pharmacokinetic profile.

In the realm of bioisosterism, the oxetane ring has proven to be a successful replacement for other common functional groups. For instance, a 3,3-disubstituted oxetane can act as a bioisostere for a gem-dimethyl group, a common motif used to block metabolic oxidation. The oxetane offers a more polar and often more metabolically stable alternative. acs.org Similarly, the oxetane moiety has been employed as a surrogate for carbonyl groups, offering a different spatial and electronic arrangement while maintaining the potential for hydrogen bonding interactions.

The stability of the oxetane ring is a crucial consideration for its application. Generally, 3,3-disubstituted oxetanes exhibit greater stability compared to their less substituted counterparts. This increased stability is attributed to the steric hindrance provided by the substituents at the 3-position, which protects the ether oxygen from protonation and subsequent ring-opening reactions, particularly under acidic conditions. beilstein-journals.org This inherent stability makes 3,3-disubstituted oxetanes, such as 3-(Methoxymethyl)oxetane-3-carboxylic acid, particularly attractive for use as building blocks in multi-step syntheses.

A Versatile Intermediate: an Overview of 3 Methoxymethyl Oxetane 3 Carboxylic Acid

Strategies for Oxetane-3-carboxylic Acid Core Formation

Intramolecular cyclization, a cornerstone of cyclic ether synthesis, is a prominent method for forming the oxetane ring. acs.org This approach typically involves a Williamson etherification-type reaction where a suitably functionalized acyclic precursor undergoes ring closure. acs.orgmagtech.com.cn The kinetics of forming four-membered rings are generally slower compared to three, five, or six-membered rings, often necessitating the use of strong bases and good leaving groups to achieve reasonable yields. acs.org

A common strategy involves the base-mediated cyclization of a 1,3-diol derivative where one hydroxyl group is converted into a good leaving group, such as a tosylate or mesylate. For example, 3,3-disubstituted oxetanes can be synthesized from appropriately substituted dimethyl malonates. The process involves the installation of a protected hydroxymethyl group, reduction of both ester groups to form a diol, selective tosylation of one primary alcohol, and subsequent base-mediated cyclization. acs.org

| Starting Material | Key Steps | Final Product Type | Reference |

| Substituted Dimethyl Malonates | 1. Installation of protected hydroxymethyl group2. Double ester reduction to diol3. Monotosylation4. Base-mediated cyclization | 3,3-Disubstituted Oxetanes | acs.org |

| Dihydroxyacetone Dimer | 1. Ketal protection2. Monotosylation3. Base-induced cyclization4. Ketal deprotection | Oxetan-3-one | acs.org |

Carreira and coworkers developed a four-step synthesis of oxetan-3-one that utilizes an intramolecular cyclization as the key step. acs.org Starting from dihydroxyacetone dimer, a monotosylated intermediate is cyclized using sodium hydride to form the oxetane ring. acs.org

The ring expansion of epoxides provides an alternative pathway to oxetanes. acs.org This method leverages the strain release of the three-membered ring to drive the formation of the four-membered oxetane. One approach involves the intramolecular ring-opening of an epoxide by a tethered nucleophile. For instance, treating allyl glycidyl (B131873) ethers with a strong base like s-butyllithium can lead to the formation of oxetane derivatives, although the regioselectivity can sometimes favor the formation of larger rings. acs.org

Another strategy involves opening an epoxide with a nucleophile that introduces a leaving group, setting the stage for a subsequent intramolecular cyclization. Servrin and Krief demonstrated that opening epoxides with a selenomethyllithium reagent, followed by conversion of the resulting hydroxyl group into a halide, creates a precursor that can be cyclized to an oxetane using a base. acs.orgillinois.edu More recently, sulfur ylides have been employed to directly expand epoxides into oxetanes. illinois.eduacs.org

| Epoxide Type | Reagent/Method | Intermediate/Product | Key Feature | Reference |

| Allyl Glycidyl Ethers | sBuLi | Oxetane or Oxepane | Intramolecular epoxide ring-opening | acs.org |

| Various Epoxides | 1. Selenomethyllithium2. Halogenation3. Base (KOtBu) | Hydroxyselenide -> Halide -> Oxetane | Two-step ring expansion | acs.orgillinois.edu |

| Various Epoxides | Sulfur Ylides | Oxetane | Direct one-step ring expansion | illinois.eduacs.org |

The direct oxidation of a 3-hydroxymethyl group on a pre-formed oxetane ring is a straightforward method to access oxetane-3-carboxylic acids. This approach is contingent on the stability of the oxetane ring under the chosen oxidative conditions. While the oxetane core is generally stable, harsh acidic or basic conditions can lead to ring-opening. chemrxiv.org

Several oxidation protocols have been found to be compatible with the oxetane moiety. For substrates bearing sensitive functional groups, such as a Boc-protected amine, radical-mediated oxidation using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant like phenyliodine(III) diacetate (PIDA) can be effective, though it may sometimes lead to decomposition. chemrxiv.org For less reactive alkyl-substituted 3-hydroxymethyl-oxetanes, more robust reagents like potassium permanganate (B83412) (KMnO4) have been used successfully without causing decomposition of the oxetane ring. chemrxiv.org The oxidation of 3,3-bis(hydroxymethyl)oxetane represents a potential route to the corresponding dicarboxylic acid or, through selective oxidation, the hydroxy acid. biosynth.comresearchgate.net

| Substrate Type | Oxidizing Agent | Product | Notes | Reference |

| α-NHBoc-substituted 3-hydroxymethyl-oxetane | TEMPO/PIDA | Oxetane-3-carboxylic acid | Radical pathway, suitable for sensitive substrates | chemrxiv.org |

| α-Alkyl-substituted 3-hydroxymethyl-oxetane | KMnO4 | Oxetane-3-carboxylic acid | Robust, for less reactive substrates | chemrxiv.org |

| 3-Hydroxymethyl-oxetane with protected groups | Dess-Martin Periodinane (DMP) or PCC | Oxetane-3-carbaldehyde | Aldehyde synthesis | chemrxiv.org |

The development of asymmetric methods to synthesize chiral oxetanes is crucial for their application in medicinal chemistry. One key strategy is the catalytic asymmetric desymmetrization of prochiral oxetanes. Sun and coworkers reported the enantioselective ring-opening of 3-substituted oxetanes using 2-mercaptobenzothiazoles as nucleophiles with a chiral phosphoric acid catalyst. acs.org This method generates products with tertiary or quaternary chiral centers in excellent enantioselectivities. acs.org

Another approach involves the desymmetrization of oxetanes through an intramolecular reaction. A chiral Brønsted acid catalyst can promote an intramolecular cyclization where a well-positioned internal sulfur or selenium nucleophile attacks the oxetane ring. nih.govnsf.govresearchgate.net This process efficiently generates all-carbon quaternary stereocenters with high enantioselectivity. nih.govnsf.gov The success of this method relies on "taming" the nucleophilicity of the sulfur or selenium, for example, by using them in the form of a thioester or selenoester. nsf.gov

| Strategy | Catalyst/Reagent | Key Transformation | Outcome | Reference |

| Catalytic Ring Opening | Chiral Phosphoric Acid / 2-Mercaptobenzothiazole | Intermolecular nucleophilic attack on 3-substituted oxetane | Tertiary or quaternary chiral centers, 71–99% ee | acs.org |

| Intramolecular Desymmetrization | Chiral Brønsted Acid / Internal S or Se nucleophile | Intramolecular ring-opening by tethered nucleophile | All-carbon quaternary stereocenters, excellent enantioselectivities | nih.govnsf.govresearchgate.net |

The Passerini reaction is a three-component reaction involving a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This multicomponent reaction offers a rapid way to build molecular complexity. Beasley, Clarkson, and Shipman demonstrated the use of the Passerini reaction for the synthesis of 3,3-disubstituted oxetanes. acs.org By using oxetan-3-one as the carbonyl component, this method allows for the direct installation of two different substituents at the C3 position of the oxetane ring in a single step. The reaction proceeds through the formation of an intermediate imidate which then undergoes a Mumm rearrangement to yield the final α-acyloxy amide product. wikipedia.orgnih.gov This approach is particularly valuable for creating libraries of structurally diverse oxetanes for medicinal chemistry applications. nih.gov

| Carbonyl Component | Other Reactants | Product Type | Key Advantage | Reference |

| Oxetan-3-one | Carboxylic Acid, Isocyanide | 3-Acyloxy-3-(N-alkylcarbamoyl)oxetane | Single-step formation of 3,3-disubstituted oxetanes | acs.org |

A two-step sequence involving a Friedel-Crafts reaction followed by oxidative cleavage has been developed to synthesize 3-aryloxetane-3-carboxylic acids. acs.orgacs.org This method begins with a catalytic Friedel-Crafts reaction between an oxetan-3-ol (B104164) derivative and an aromatic compound, such as furan (B31954). acs.orgresearchgate.net This alkylation step, often catalyzed by a Lewis acid like lithium, calcium, or iron, attaches the aryl group to the C3 position of the oxetane. acs.orgnih.govresearchgate.net

The second step is a mild and selective oxidative cleavage of the furan ring. acs.orgacs.org Using a catalytic amount of ruthenium(III) chloride (RuCl3) with sodium periodate (B1199274) (NaIO4) as the oxidant, the furan ring is cleaved to a carboxylic acid group, yielding the desired 3-aryloxetane-3-carboxylic acid. acs.org This protocol is scalable, high-yielding, and allows for facile purification through a simple acid-base workup. researchgate.netbeilstein-journals.org

| Step | Reaction Type | Reagents | Intermediate/Product | Reference |

| 1 | Catalytic Friedel-Crafts Alkylation | Oxetan-3-ol, Furan, Lewis Acid (e.g., Ca(NTf2)2) | 3-Aryl(furan)-3-hydroxyloxetane | acs.orgacs.orgresearchgate.net |

| 2 | Oxidative Cleavage | RuCl3 (cat.), NaIO4 | 3-Aryloxetane-3-carboxylic acid | acs.orgacs.org |

This synthetic route provides valuable building blocks for medicinal chemistry, offering analogues to profen drugs. acs.orgacs.org

Functionalization and Derivatization of the this compound Scaffold

The this compound scaffold is a valuable building block in medicinal chemistry, prized for the desirable physicochemical properties the oxetane ring imparts to molecules. acs.orgnih.gov The functionalization of this scaffold is key to its utility, allowing for its incorporation into a diverse range of larger, more complex structures. The reactivity of the scaffold is primarily centered around its two functional groups—the carboxylic acid and the methoxymethyl group—and the potential for substitution on the oxetane ring itself. The stability of the 3,3-disubstituted oxetane ring is noteworthy; it is generally more stable than other substitution patterns, as the substituents can sterically hinder the approach of external nucleophiles that might otherwise lead to ring-opening. nih.gov

Modification of the Carboxylic Acid Moiety

The carboxylic acid group at the C-3 position is a versatile handle for a wide array of chemical transformations. The oxetane core is compatible with the presence of the acidic carboxylic group, although ring-opening can occur upon treatment with strong acids. Consequently, modifications are often carried out under basic or neutral conditions to preserve the integrity of the four-membered ring.

Common modifications include standard transformations of carboxylic acids such as esterification, conversion to amides, reduction to alcohols, and reaction with organometallic reagents.

Esterification: The formation of esters from the carboxylic acid is typically achieved under basic conditions. For instance, reaction with alkyl halides in the presence of a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine) provides the corresponding esters while avoiding acid-catalyzed decomposition of the oxetane ring. The synthesis of tert-butyl esters has also been accomplished using isobutylene (B52900) with a catalytic amount of a strong acid like TsOH, demonstrating that under certain controlled conditions, acid catalysis can be tolerated.

Conversion to Acid Chlorides: The carboxylic acid can be converted to the more reactive acid chloride. This transformation has been demonstrated for a related compound, 3-ethyl-oxetane-3-carboxylic acid, using thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF). google.com This acid chloride can then serve as a precursor for the synthesis of amides and esters.

Reduction to Alcohols: Direct reduction of the carboxylic acid to the primary alcohol with strong reducing agents like lithium aluminum hydride (LiAlH₄) can be challenging and low-yielding, with decomposition observed at elevated temperatures. A more successful and common strategy involves a two-step process: first, the carboxylic acid is converted to an ester, which is then reduced. The reduction of the ester to the corresponding primary alcohol can be achieved with reagents like LiAlH₄ at low temperatures (e.g., -30 to -10 °C) or sodium borohydride (B1222165) (NaBH₄) at 0 °C.

Reaction with Organometallic Reagents: The reaction of carboxylate esters with Grignard reagents (e.g., MeMgBr) can lead to the formation of ketones (from mono-addition) and tertiary alcohols (from double addition). These products can be separated chromatographically, offering a pathway to introduce new carbon-carbon bonds at the functional group. The resulting ketone can be further reduced to a secondary alcohol.

| Transformation | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alkyl halide, Hünig's base | Ester | |

| Acid Chloride Formation | SOCl₂, cat. DMF | Acid Chloride | google.com |

| Ester Reduction | LiAlH₄ (-30 to -10 °C) or NaBH₄ (0 °C) | Primary Alcohol | |

| Reaction with Grignard Reagent (on ester) | MeMgBr (-20 °C to rt) | Ketone and/or Tertiary Alcohol |

Transformations Involving the Methoxymethyl Group

The methoxymethyl (MOM) group is a common protecting group for alcohols in organic synthesis due to its stability under a range of conditions, particularly strongly basic to weakly acidic environments. wikipedia.org In the context of the this compound scaffold, this group can be viewed as a protected form of a hydroxymethyl group.

The primary transformation involving the MOM group is its cleavage, or deprotection, to reveal the corresponding primary alcohol (a 3-hydroxymethyl-3-carboxy-oxetane derivative). This deprotection is typically accomplished under acidic conditions. wikipedia.org A variety of Lewis and Brønsted acids can be used to cleave the MOM ether. wikipedia.org This reaction proceeds via protonation or coordination of the Lewis acid to one of the ether oxygens, followed by cleavage of the acetal.

While the MOM group is generally stable, specific reagents can facilitate its transformation. For example, treatment with trialkylsilyl triflates (like TMSOTf) and 2,2′-bipyridyl can convert MOM ethers into other derivatives. nih.gov In the case of aliphatic MOM ethers, these conditions can lead to the formation of a bipyridinium salt intermediate, which is then hydrolyzed to the deprotected alcohol under mild, non-acidic conditions. nih.gov This chemoselective reactivity could potentially be exploited to unmask the hydroxymethyl group while other acid-sensitive functionalities remain intact. The conversion of the MOM ether directly to a silyl (B83357) ether is also possible. nih.gov

Installation of Substituents at the Oxetane Core (e.g., C-2, C-3)

Direct functionalization of the C-H bonds of the pre-formed this compound core is synthetically challenging. Therefore, the installation of additional substituents at the C-2 or C-4 positions of the oxetane ring typically relies on synthetic strategies that build the substituted ring from acyclic precursors or more reactive oxetane building blocks like oxetan-3-one. acs.orgbeilstein-journals.org

Substitution at C-3: While the target molecule is already substituted at C-3, methods exist to create analogous 3,3-disubstituted oxetanes, which could be adapted to synthesize derivatives of the title compound. One powerful method is the Passerini three-component reaction, where oxetan-3-one reacts with an isocyanide and a carboxylic acid to produce 3,3-disubstituted oxetanes in good yields. researchgate.net This approach allows for the simultaneous installation of two different groups at the C-3 position.

Substitution at C-2: Introducing substituents at the C-2 (or C-4) position often involves starting with a precursor that can generate reactivity at that site. For instance, 2-methyleneoxetanes, which can be prepared from oxetan-3-one, are versatile intermediates. nih.gov Protonation of the exocyclic double bond can generate an oxetane oxocarbenium ion, which can then be trapped by nucleophiles to yield 2,2-disubstituted oxetanes. nih.gov Furthermore, 2-methyleneoxetanes can undergo Simmons-Smith cyclopropanation to form 4-oxaspiro[2.3]hexanes. nih.gov These strained spirocycles can then rearrange in the presence of a Lewis acid, such as BF₃·Et₂O, to provide differently substituted oxetanes. nih.gov

| Position | Strategy | Precursor | Key Reaction | Reference |

|---|---|---|---|---|

| C-3 | Multi-component Reaction | Oxetan-3-one | Passerini Reaction | researchgate.net |

| C-2 | Nucleophilic Addition | 2-Methyleneoxetane | Protonation / Nucleophilic Trapping | nih.gov |

| C-2 | Rearrangement | 4-Oxaspiro[2.3]hexane | Lewis Acid-Catalyzed Rearrangement | nih.gov |

Reactivity Profile and Mechanistic Investigations of 3 Methoxymethyl Oxetane 3 Carboxylic Acid and Its Analogues

Redox Chemistry of the Oxetane-Carboxylic Acid System

The redox chemistry of 3-(methoxymethyl)oxetane-3-carboxylic acid involves the transformation of its functional groups—the carboxylic acid and the methoxymethyl side chain—while preserving the integrity of the oxetane (B1205548) ring. The stability of the oxetane core is a key consideration, as it is sensitive to harsh reaction conditions, including strongly oxidative or reductive environments. researchgate.net

The synthesis of oxetane-3-carboxylic acids often relies on the oxidation of corresponding 3-hydroxymethyl-oxetanes. google.com The oxetane ring is generally tolerant to specific oxidative conditions. A notable method involves the catalytic oxidation of 3-hydroxymethyl-oxetanes using oxygen in an aqueous alkaline medium with a palladium and/or platinum catalyst. google.comgoogle.com Other substrate-specific methods include the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a co-oxidant like phenyliodine diacetate (PIDA) or potassium permanganate (B83412) (KMnO₄), although the latter can sometimes lead to decomposition.

| Reagents | Conditions | Substrate Example | Reference |

|---|---|---|---|

| O₂, Pd and/or Pt catalyst | Aqueous alkaline medium, 0°C to boiling point | 3-Ethyl-3-hydroxymethyl-oxetane | google.comgoogle.com |

| TEMPO, PIDA | Radical pathway | α-NHBoc-substituted 3-hydroxymethyl-oxetanes | |

| KMnO₄ | Robust treatment | α-Alkyl-substituted 3-hydroxymethyl-oxetanes | |

| Pyridinium dichromate (PDC) | Mild conditions | Oxetane-3-methanol to oxetane-3-carbaldehyde | researchgate.net |

The reduction of the carboxylic acid group in oxetane-3-carboxylic acids presents a challenge due to the ring's sensitivity. Direct reduction of the carboxylic acid with powerful reducing agents like lithium aluminum hydride (LiAlH₄) is often low-yielding and can cause decomposition, especially at elevated temperatures.

A more viable and commonly employed strategy is a two-step process: the carboxylic acid is first converted to an ester, which is then reduced. The reduction of oxetane-3-carboxylates to the corresponding 3-hydroxymethyl-oxetanes can be accomplished using standard reducing agents under carefully controlled, low-temperature conditions to prevent unwanted ring-opening.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH₄ | -30 °C | Primary alcohol | |

| NaBH₄ | 0 °C | Primary alcohol |

Substitution Reactions on the Oxetane Ring System

The reactivity of the oxetane ring is largely dictated by its significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an oxirane (27.3 kcal/mol). beilstein-journals.orgnih.gov This strain facilitates ring-opening reactions, which can be considered a form of substitution, particularly when initiated by nucleophiles or electrophiles.

The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes, such as this compound, are generally more stable than other substituted oxetanes. nih.gov This increased stability is attributed to steric hindrance, where the substituents at the C3 position block the trajectory of external nucleophiles attempting to attack the C-O σ* antibonding orbital, thus impeding ring-opening. nih.gov

However, under acidic conditions or in the presence of strong Lewis acids, ring-opening can occur. illinois.edu For instance, intramolecular enantioselective ring-opening of 3-substituted and 3,3-disubstituted oxetanes has been achieved to access chiral tetrahydroisoquinolines. acs.org While direct nucleophilic substitution at the C3 position without ring-opening is less common, the functional groups attached to C3, such as the carboxylic acid, can be readily modified. For example, the carboxylic acid can be converted to esters or amides under standard conditions, provided that harsh acidic conditions that might promote ring-opening are avoided. nih.gov In some cases, oxetane-carboxylic acids have been observed to be unstable, isomerizing into lactones upon storage or gentle heating, a transformation driven by the relief of ring strain. nih.gov

A comprehensive analysis of the tolerance of the 3,3-disubstituted oxetane core to various reaction conditions has shown it to be surprisingly robust. chemrxiv.org It can withstand a range of transformations including oxidations, reductions, alkylations, and acylations, provided the conditions are carefully chosen. For example, the hydroxyl group of 3-hydroxymethyl-3-methyloxetane can be mesylated and subsequently displaced by nucleophiles like azide (B81097) or bromide.

| Transformation | Reagent/Condition | Result | Reference |

|---|---|---|---|

| Esterification (of COOH) | Alkyl halides, Hunig's base | Successful, ring intact | |

| Esterification (of COOH) | Alcohol, HCl | Decomposition/Ring-opening | |

| Reduction (Ester to Alcohol) | LiAlH₄ (-30°C) or NaBH₄ (0°C) | Successful, ring intact | |

| Reduction (Acid to Alcohol) | LiAlH₄ (elevated temp.) | Decomposition/Ring-opening | |

| Oxidation (Alcohol to Aldehyde) | Dess-Martin periodinane (DMP) or PCC | Successful, ring intact | |

| Oxidation (Alcohol to Acid) | TEMPO/PIDA or KMnO₄ | Successful, ring intact | |

| Nucleophilic Substitution (of Mesylate) | NaN₃ or LiBr | Successful, ring intact |

Radical Functionalization Chemistry

The generation of radicals from oxetane precursors has emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds, leveraging the unique properties of the strained ring system.

Visible-light photoredox catalysis provides a mild and efficient method for generating radical species from carboxylic acids. nih.gov 3-Aryl-3-carboxylic acid oxetanes, analogues of this compound, have proven to be excellent precursors for tertiary benzylic oxetane radicals. nih.govacs.orgresearchgate.net The proposed mechanism involves the formation of a carboxylate anion, which is then oxidized by the excited photocatalyst. acs.org Subsequent decarboxylation generates the desired tertiary radical at the C3 position of the oxetane ring. nih.govacs.org

These generated radicals readily participate in conjugate addition reactions, such as the Giese addition, with a variety of activated alkenes. nih.govacs.org A diverse range of radical acceptors can be employed, including acrylates, vinyl ketones, sulfones, phosphonates, and nitriles, leading to a variety of 3,3-disubstituted oxetane products. acs.org The reaction is often irreversible due to the strained nature of the initial radical, which minimizes side reactions like radical dimerization and leads to high product yields. nih.govnih.gov This contrasts with the reversible Giese additions often observed with less strained benzylic radicals. nih.govacs.org

The decarboxylative strategy is a prime example of C-C bond formation using oxetane-derived radicals. The Giese-type additions described above directly form a new carbon-carbon bond between the oxetane C3 carbon and the β-carbon of the activated alkene. acs.orglibretexts.org This method allows for the synthesis of complex 3,3-disubstituted oxetanes that would be challenging to prepare using traditional ionic methods. nih.govacs.org

For instance, the radical generated from a 3-aryl-3-carboxylic acid oxetane can be coupled with various electron-deficient olefins. acs.org This process is highly efficient for creating quaternary centers on the oxetane ring. nih.gov The success of these reactions hinges on the favorable kinetics of the radical addition to the acceptor, which is driven by the release of ring strain in the subsequent steps. nih.govresearchgate.net The versatility of this approach has been demonstrated by the synthesis of a library of 3-alkyl-3-(hetero)aryloxetanes. beilstein-journals.org

| Oxetane Precursor | Radical Acceptor | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 3-Aryl-oxetane-3-carboxylic acid | Acrylates, Vinyl Ketones | 3-Aryl-3-alkyl-oxetanes | Visible light photoredox catalysis, irreversible Giese addition | nih.govacs.org |

| 3-Aryl-oxetane-3-carboxylic acid | Vinyl Sulfones, Phosphonates | 3-Aryl-3-alkyl-oxetanes | Good functional group tolerance | acs.org |

| 3-Aryl-oxetane-3-carboxylic acid | Acrylamides, Dehydroalanine | Medicinally relevant amide derivatives, unnatural amino acids | Formation of complex, high-value products | acs.org |

| Amino-oxetanyl carboxylic acids | Aryl halides | 3-Amino-3-aryl-oxetanes | Dual iridium/nickel catalysis | nih.gov |

Cycloaddition Reactions Involving Oxetane Intermediates

Oxetanes and their derivatives can participate in or be formed through various cycloaddition reactions. One of the most classic methods for synthesizing the oxetane ring is the [2+2] cycloaddition between a carbonyl compound and an alkene, known as the Paternò–Büchi reaction. beilstein-journals.orgnih.gov Recent advancements have enabled visible-light-mediated Paternò–Büchi reactions between simple alkenes and α-ketoesters, providing a mild route to functionalized oxetanes. beilstein-journals.org

Furthermore, oxetane derivatives can act as reactants in cycloaddition reactions. For example, 2-alkylideneoxetanes, which are highly reactive due to the ring strain of the exocyclic enol ether, readily undergo [3+2] cycloadditions with nitrile oxides. beilstein-journals.orgnih.gov 1,3-dipolar cycloaddition reactions have also been employed to create complex spirocyclic systems containing an oxetane ring. Silver-catalyzed reactions between methyl 2-(oxetane-3-ylidene)acetate and imines derived from α-amino acid esters afford oxetane-containing spiro-pyrrolidines. researchgate.net Similarly, thermal 1,3-dipolar cycloadditions using 3-oxetanone (B52913) as the carbonyl component with secondary α-amino acids can produce oxetane spirocycles. researchgate.netmdpi.com

Computational and Theoretical Studies on Reactivity and Conformation

Computational studies have been instrumental in elucidating the underlying principles governing the reactivity and conformational preferences of oxetanes.

The significant ring strain of oxetane (approx. 25.5 kcal/mol) is a key determinant of its chemical behavior. beilstein-journals.orgnih.gov This strain arises from the deviation of its endocyclic bond angles from the ideal tetrahedral value. beilstein-journals.org The C-O-C bond angle is approximately 90.2°, and the C-C-C angle is about 84.8°. acs.org This strained arrangement makes the C-O bonds susceptible to cleavage, driving many of the ring-opening and rearrangement reactions that oxetanes undergo. illinois.eduacs.org

Computational studies, often using Density Functional Theory (DFT), have provided quantitative insights into how this strain influences reactivity. For instance, in the context of decarboxylative radical generation, calculations have shown that benzylic radicals situated within a strained oxetane ring are less stable and more π-delocalized compared to their unstrained acyclic counterparts. nih.govacs.org This inherent instability makes the subsequent Giese addition to an alkene exergonic and irreversible. nih.govacs.orgresearchgate.net In contrast, for unstrained benzylic radicals, the addition is often reversible, leading to lower yields and increased radical dimerization. nih.govacs.orgresearchgate.net The high product yields in the oxetane system are therefore a direct consequence of the ring strain, which provides a thermodynamic driving force for the radical to react in a productive C-C bond-forming manner. nih.govacs.org

Furthermore, the introduction of substituents at the C3 position influences the puckering of the oxetane ring. illinois.eduacs.org While the parent oxetane has a small puckering angle, 3,3-disubstitution can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. illinois.eduacs.org This conformational preference can, in turn, affect the molecule's reactivity and its interactions in biological systems. acs.org Computational models help to predict these conformational preferences and rationalize the observed stereochemical outcomes of reactions involving oxetane derivatives. acs.org

Mechanistic Probes for Reaction Pathways

Understanding the reaction mechanisms of this compound and its analogues is crucial for predicting their reactivity and optimizing synthetic protocols. Mechanistic probes, including computational studies, kinetic analysis, and controlled experiments, have been employed to elucidate the various reaction pathways these strained heterocyclic compounds can undergo. The stability of the oxetane ring is highly dependent on reaction conditions, with distinct pathways such as intramolecular isomerization, acid-catalyzed ring-opening, and radical-mediated decarboxylation being prominent. chemrxiv.orgbeilstein-journals.orgnih.gov

A significant and previously unexpected reaction pathway for oxetane-carboxylic acids is their isomerization into lactones. nih.gov This transformation has been observed to occur slowly upon storage at room temperature or more rapidly with gentle heating, without the need for an external catalyst. nih.govic.ac.uk Computational studies have been used to probe the mechanism of this uncatalyzed rearrangement. An initial hypothesis involves a concerted mechanism with an initial proton transfer from the carboxylic acid to the oxetane oxygen, followed by an intramolecular SN2 displacement at a methylene (B1212753) carbon. ic.ac.uk

However, calculations for this unimolecular pathway revealed a prohibitively high activation free energy barrier (approximately 50 kcal/mol), suggesting it is unlikely to occur thermally. ic.ac.uk This has led to alternative mechanistic proposals, such as a bimolecular pathway where one molecule of the oxetane-carboxylic acid acts as a catalyst for the rearrangement of a second molecule, or catalysis by trace acid impurities. ic.ac.uk The propensity for this isomerization highlights a key instability that must be considered in synthetic planning, as it can significantly affect reaction yields and product purity. nih.gov

The oxetane core's stability is markedly different under acidic versus basic conditions. The ring is generally compatible with and stable under basic conditions, allowing for transformations like ester hydrolysis without ring cleavage. chemrxiv.org Conversely, the treatment of 3,3-disubstituted oxetanes with strong acids readily facilitates ring-opening, leading to the formation of unwanted byproducts. chemrxiv.org This acid-catalyzed ring-opening pathway limits the scope of applicable reactions; for example, esterification of the carboxylic acid group cannot be performed using alcohols in the presence of strong acids like HCl due to substrate decomposition. chemrxiv.org

Table 1: Influence of Reaction Conditions on Oxetane Ring Stability

| Condition | Reagents/Catalysts | Predominant Pathway | Ring Integrity | Source(s) |

|---|---|---|---|---|

| Neutral/Thermal | None (storage, gentle heat) | Intramolecular Isomerization | Cleaved (forms lactone) | nih.govic.ac.uk |

| Basic | Hünig's base, NaOH, KOH | Functional Group Interconversion | Maintained | chemrxiv.org |

| Acidic (Strong) | HCl, Strong Lewis Acids | Ring-Opening | Cleaved | chemrxiv.orgnih.gov |

| Reductive (Harsh) | LiAlH₄ (at >0 °C) | Decomposition | Cleaved | chemrxiv.org |

| Reductive (Mild) | LiAlH₄ (at -30 to -10 °C) | Reduction of Ester | Maintained | chemrxiv.org |

Another well-investigated reaction pathway involves the decarboxylative functionalization of 3-aryloxetan-3-carboxylic acids. beilstein-journals.orgresearchgate.net Mechanistic probes point to a radical-mediated pathway, often initiated by visible-light photoredox catalysis. beilstein-journals.orgresearchgate.net In this process, photochemical oxidation of the carboxylate induces decarboxylation, generating a tertiary benzylic radical centered on the C3 position of the oxetane ring. beilstein-journals.org

Computational studies have provided insight into the nature of this radical intermediate. researchgate.net The inherent strain of the four-membered ring makes the resulting benzylic radical less stable and more π-delocalized compared to analogous radicals in unstrained systems. This increased reactivity of the strained radical minimizes unwanted side reactions like radical dimerization and promotes efficient coupling with radical acceptors, such as activated alkenes in Giese-type additions. beilstein-journals.orgresearchgate.net

Table 2: Mechanistic Pathways for 3-Substituted Oxetane-3-Carboxylic Acids

| Pathway | Initiation | Key Intermediate | Probing Method | Key Findings | Source(s) |

|---|---|---|---|---|---|

| Isomerization | Thermal/Spontaneous | Concerted Transition State | Computational Chemistry (DFT) | Unimolecular pathway has a high energy barrier; bimolecular or trace acid catalysis is more likely. | nih.govic.ac.uk |

| Ring-Opening | Strong Acid | Protonated Oxetane/Carbocation | Controlled Experiments | The oxetane ring is labile to strong acids but stable under basic conditions. | chemrxiv.org |

| Decarboxylation | Photoredox Catalysis (Visible Light) | Tertiary Benzylic Radical | Computational Studies, Product Analysis | The strained ring leads to a less stable, more reactive radical, favoring productive coupling over dimerization. | beilstein-journals.orgresearchgate.net |

Advanced Research Applications of 3 Methoxymethyl Oxetane 3 Carboxylic Acid in Chemical Sciences

As a Building Block in Complex Organic Synthesisacs.orgrsc.org

3-(Methoxymethyl)oxetane-3-carboxylic acid serves as a crucial intermediate and building block in the synthesis of more complex molecules. google.com The inherent ring strain of the oxetane (B1205548) core, combined with the reactivity of the carboxylic acid and the ether linkage, provides a synthetically versatile platform. acs.orgbeilstein-journals.org Organic chemists utilize this compound to introduce the 3,3-disubstituted oxetane motif into larger molecular frameworks, a strategy often employed in the development of novel bioactive compounds and materials. researchgate.net

The synthesis of this compound and its analogs can be achieved through multi-step sequences, often starting from precursors like 3-hydroxymethyl-oxetanes which are then oxidized to the corresponding carboxylic acid. google.comgoogle.com The stability of the 3,3-disubstituted oxetane ring under various reaction conditions makes it a robust component during complex synthetic routes. nih.govacs.org However, it is noteworthy that some oxetane-carboxylic acids can be prone to isomerization into lactones under certain conditions, a factor that requires careful consideration during synthetic planning. nih.gov

Role in the Design and Construction of Chiral Molecular Frameworksacs.org

The three-dimensional and rigid nature of the oxetane ring makes this compound an attractive component for the construction of chiral molecular frameworks. acs.orgnih.gov While the parent compound itself is achiral, its derivatives can be readily synthesized to incorporate stereocenters. The defined spatial orientation of the substituents on the oxetane ring can be used to control the stereochemical outcome of subsequent reactions.

Enantioselective synthesis strategies can be employed to prepare chiral oxetane building blocks, which can then be elaborated into complex, stereochemically defined architectures. acs.org For example, enantioselective reduction of β-halo ketones followed by cyclization is a known method to produce chiral oxetanes. acs.org These chiral oxetane-containing structures are of significant interest in areas such as asymmetric catalysis and the synthesis of stereochemically pure pharmaceuticals.

Utilization in Scaffold Design for Modulating Molecular Propertiesresearchgate.netnih.gov

The incorporation of the 3-(methoxymethyl)oxetane-3-yl moiety into a molecule can profoundly influence its physicochemical properties. This has made it a valuable tool for scaffold design in medicinal chemistry and materials science. researchgate.netnih.gov

Isosteric Replacements of Common Functional Groups (e.g., Carbonyls, Gem-dimethyl)nih.govacs.orgresearchgate.net

One of the most significant applications of the 3,3-disubstituted oxetane scaffold is as a bioisostere for common functional groups like carbonyls and gem-dimethyl groups. nih.govacs.orgresearchgate.net Isosteres are substituents or groups with similar physical or chemical properties that impart similar biological or physical properties to a chemical compound.

The oxetane ring mimics the steric bulk of a gem-dimethyl group but introduces polarity due to the oxygen atom, which can lead to improved physicochemical properties. beilstein-journals.orgresearchgate.net As a carbonyl isostere, the oxetane oxygen can act as a hydrogen bond acceptor, similar to a carbonyl oxygen, but is metabolically more stable. beilstein-journals.org

| Functional Group | Key Physicochemical Characteristics | Impact on Molecular Properties |

|---|---|---|

| gem-Dimethyl | Lipophilic, sterically bulky | Increases lipophilicity, can block metabolic sites |

| Carbonyl | Polar, hydrogen bond acceptor, planar | Increases polarity, susceptible to metabolic reduction |

| 3,3-Disubstituted Oxetane | Polar, hydrogen bond acceptor, three-dimensional, metabolically stable | Increases polarity and solubility, improves metabolic stability, enhances three-dimensionality |

Influence on Molecular Polarity and Three-Dimensionalitynih.govresearchgate.netresearchgate.net

The presence of the oxygen atom in the oxetane ring significantly increases the polarity of the local molecular environment. nih.govresearchgate.net This often leads to an increase in aqueous solubility and a decrease in lipophilicity (logP or logD), which are crucial parameters in drug design. acs.orgresearchgate.net For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a significant margin. researchgate.net

Furthermore, the puckered, non-planar structure of the oxetane ring imparts a greater degree of three-dimensionality to molecules compared to their acyclic or planar aromatic counterparts. nih.gov This increased sp³ character is often associated with improved selectivity for biological targets and better pharmacokinetic profiles. nih.gov

| Original Moiety | Oxetane-Containing Isostere | Observed Change in logD | Reference |

|---|---|---|---|

| Aminocyclopropane | 3-Aminooxetane | Decrease of ~0.8 units | acs.org |

| Isopropyl | Oxetane | Reduction of 0.9 log units | rsc.org |

Strategies for Enhancing Conformational Rigidityacs.orgnih.gov

The strained four-membered ring of the oxetane imparts a degree of conformational rigidity to the molecule. acs.org This can be advantageous in the design of bioactive compounds, as it can pre-organize the molecule into a specific conformation that is favorable for binding to a biological target. This "conformational lock" effect can lead to increased potency and selectivity. acs.orgnih.gov The well-defined geometry of the 3,3-disubstituted oxetane restricts the rotational freedom of the attached substituents, reducing the entropic penalty upon binding. acs.org

Modulation of Local Chemical Environment (e.g., pKa of Adjacent Functional Groups)nih.govnih.gov

| Compound | Property | Predicted Value | Source |

|---|---|---|---|

| 3-carboxy-3-(methoxymethyl)oxetane | pKa | Data not available | N/A |

| General Carboxylic Acids | pKa | ~4-5 | General Chemistry |

| Tetrazolone (Carboxylic Acid Isostere) | pKa | 6.36 | ucc.ie |

Steric and Electronic Effects in Molecular Design

The unique structural and electronic properties of the oxetane ring, particularly when substituted at the 3-position as in this compound, offer significant advantages in molecular design. acs.orgresearchgate.net The four-membered ether ring is characterized by considerable ring strain (approximately 25.5 kcal/mol), which is comparable to that of an epoxide. beilstein-journals.orgnih.gov This inherent strain influences its reactivity and conformational preferences. researchgate.net Unlike the planar cyclobutane, the unsubstituted oxetane ring exists in a slightly "puckered" conformation, a state that can be significantly influenced by the nature and position of its substituents. acs.orgillinois.edu

In this compound, the presence of two substituents at the C3 position introduces notable steric and electronic effects. The gem-disubstitution pattern enhances the puckering of the ring to minimize unfavorable eclipsing interactions. acs.orgillinois.edu This defined, rigid conformation can be exploited in drug design to stabilize specific molecular arrangements, potentially leading to improved binding affinity with biological targets. researchgate.net

Electronically, the oxygen atom in the oxetane ring acts as a potent hydrogen bond acceptor, a property enhanced by the ring strain. researchgate.netbeilstein-journals.org The hydrogen-bonding ability of oxetanes is superior to that of other cyclic ethers like tetrahydrofuran (B95107) and is comparable to that of many carbonyl functional groups, such as ketones and esters. acs.org This makes the oxetane moiety an attractive bioisostere for carbonyl and gem-dimethyl groups, which are common in medicinal chemistry. beilstein-journals.orgnih.gov The incorporation of an oxetane can improve physicochemical properties like aqueous solubility and metabolic stability. researchgate.netbeilstein-journals.org The carboxylic acid group in this compound further enhances polarity and provides an additional site for hydrogen bonding or salt formation, while the methoxymethyl group contributes to its steric bulk and can influence lipophilicity and conformational preferences. vaia.com These combined features allow for fine-tuning of a molecule's spatial and electronic profile, which is critical for designing molecules with specific biological activities or material properties. vaia.comnih.gov

Table 1: Comparison of Ring Properties

| Ring System | Ring Strain (kcal/mol) | Key Structural Feature | Role in Molecular Design |

|---|---|---|---|

| Oxetane | ~25.5 beilstein-journals.orgnih.gov | Puckered conformation acs.org | Improves solubility, metabolic stability; carbonyl isostere beilstein-journals.org |

| Oxirane (Epoxide) | ~27.3 beilstein-journals.org | Highly strained, planar | Reactive intermediate for synthesis researchgate.net |

| Tetrahydrofuran (THF) | ~5.6 beilstein-journals.org | Envelope/Twist conformations | Stable scaffold, less polar than oxetane acs.org |

| Cyclobutane | ~26.4 | Puckered conformation | Rigid scaffold, increases lipophilicity |

Contributions to Polymer Chemistry and Materials Science

The bifunctional nature of this compound, possessing both a polymerizable oxetane ring and a reactive carboxylic acid group, makes it a valuable component in the synthesis of advanced polymers and materials. radtech.orgcambridge.org The high ring strain of the oxetane moiety facilitates ring-opening polymerization, a key feature for its application in this field. radtech.orgwikipedia.org

Oxetanes polymerize via a cationic ring-opening mechanism, initiated by Lewis acids or other cationic initiators, to form polyethers. radtech.orgwikipedia.org The process involves the cleavage of a C-O bond in the strained ring, leading to the formation of a linear polymer chain. nih.gov this compound can act as a functional monomer in such polymerizations. The resulting polyether would feature a repeating unit with pendant methoxymethyl and carboxylic acid groups. These functional side chains are available for subsequent modifications, cross-linking, or for imparting specific properties such as hydrophilicity and adhesion to the final polymer.

Furthermore, the carboxylic acid group allows this compound to participate in other types of polymerization, such as polyaddition reactions with diols or epoxides to form polyesters. radtech.org This dual reactivity enables the synthesis of complex polymer architectures, including hyperbranched polymers and copolymers with tailored properties. radtech.orgnih.govresearchgate.net

Oxetane-containing compounds are highly effective in photo-initiated cationic polymerization systems, which are used in applications like coatings, adhesives, and 3D printing. radtech.orgradtech.orggoogle.com These systems, which typically include a photo-acid generator, cure rapidly upon exposure to UV light. radtech.org The addition of oxetanes to photocurable formulations, often in combination with epoxides, can significantly enhance polymerization kinetics. uvebtech.com This is due to the high reactivity of the oxetane ring in cationic polymerization, which is not inhibited by oxygen, a common issue in free-radical polymerization. uvebtech.com

This compound can be incorporated as a reactive monomer in these systems. Its presence can improve the cure speed and the physical properties of the cured material. radtech.org The carboxylic acid functionality can also be used to improve adhesion to substrates or to react with other components in the formulation to create interpenetrating polymer networks (IPNs), leading to materials with enhanced toughness and thermal stability. rsc.org

Standard epoxy resins, while widely used, can be brittle and often exhibit slow curing times. uvebtech.commdpi.com The incorporation of oxetane compounds is a well-established strategy to overcome these limitations. uvebtech.com When added to epoxy formulations, oxetanes can act as reactive diluents that reduce viscosity and accelerate the cationic curing process. radtech.orguvebtech.com The copolymerization of oxetanes and epoxides leads to polyether structures with improved toughness and flexibility compared to pure epoxy networks. uvebtech.com

This compound can be used to modify epoxy resins in several ways. The carboxylic acid can undergo a pre-reaction with the epoxy groups to form an ester linkage, covalently bonding the oxetane moiety to the epoxy backbone before the final curing step. google.com During the subsequent photo-initiated cationic curing, the pendant oxetane rings polymerize, leading to a highly cross-linked, hybrid network. This approach can lead to significant improvements in the mechanical properties of the final material, such as increased fracture toughness and impact strength, without substantially compromising its thermal stability. mdpi.commdpi.com

Table 2: Applications in Polymer and Materials Science

| Application Area | Role of this compound | Resulting Improvement | Relevant Polymerization Type |

|---|---|---|---|

| Monomer Synthesis | Functional monomer | Polymers with pendant reactive groups, tailored architectures radtech.org | Cationic Ring-Opening, Polyaddition |

| Photo-Curable Systems | Reactive co-monomer | Increased cure speed, enhanced material properties, oxygen insensitivity radtech.orguvebtech.com | Photo-Initiated Cationic Polymerization |

| Epoxy Resin Modification | Toughening agent, reactive modifier | Reduced brittleness, accelerated curing, enhanced mechanical performance uvebtech.commdpi.com | Cationic Copolymerization |

Development of Novel Heterocyclic Derivatives and Analogues

The strained oxetane ring and the functional groups of this compound make it a versatile building block for the synthesis of more complex heterocyclic systems. acs.orgbeilstein-journals.org The development of synthetic methodologies to functionalize the oxetane core has been an area of intense research, largely driven by the utility of these motifs in medicinal chemistry. beilstein-journals.orgnih.gov

A common strategy for creating derivatives involves transformations starting from oxetan-3-one, a key precursor that can be readily synthesized. beilstein-journals.orgnih.gov Reactions such as the Strecker synthesis, Horner-Wadsworth-Emmons olefination, and Grignard additions to the ketone functionality provide access to a wide array of 3-substituted and 3,3-disubstituted oxetanes. chemrxiv.orgmdpi.com These intermediates can then be further elaborated. For example, a nitrile group introduced via a Strecker reaction can be hydrolyzed to a carboxylic acid, and an ester from an HWE reaction can be modified through Michael addition. chemrxiv.org

Starting from this compound, the carboxylic acid group serves as a convenient handle for various chemical transformations. It can be converted to an amide, ester, or alcohol, or it can participate in cyclization reactions. For instance, reaction with diphenylphosphoryl azide (B81097) can convert the carboxylic acid into an amine via a Curtius rearrangement, providing access to 3-amino-3-(methoxymethyl)oxetane derivatives. connectjournals.com

The oxetane ring itself can participate in reactions that lead to new heterocyclic structures. Under certain acidic conditions, the ring can be opened by intramolecular nucleophiles, leading to the formation of larger rings like tetrahydrofurans or other bicyclic systems. acs.orgresearchgate.net This ring-expansion or rearrangement chemistry provides a pathway to novel molecular scaffolds that are of interest in drug discovery and materials science. beilstein-journals.orgresearchgate.net The ability to use both the inherent reactivity of the oxetane ring and the functionality of its substituents allows for the strategic construction of diverse and novel heterocyclic compounds. rsc.orguobaghdad.edu.iq

Future Research Directions and Emerging Trends in Oxetane 3 Carboxylic Acid Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of complex oxetanes has traditionally relied on methods like the intramolecular Williamson ether synthesis or the Paternò–Büchi reaction. acs.orgnih.gov However, these methods often face limitations regarding substrate scope, the need for pre-functionalized starting materials, or the use of high-energy UV light. nih.govacs.org Future research is intensely focused on developing greener and more sustainable synthetic routes.

A significant innovation is the synthesis of oxetanes from unactivated alcohols via selective C–H functionalization. nih.gov This strategy introduces a novel synthetic disconnection, allowing for the direct formation of the oxetane (B1205548) ring from ubiquitous alcohol functionalities under mild conditions. nih.govacs.org This approach not only simplifies synthetic routes but also expands the range of accessible oxetane structures, facilitating late-stage functionalization of complex molecules. nih.govresearchgate.net Further advancements in this area are leveraging photocatalysis to drive these transformations using visible light, enhancing the sustainability of the process. acs.org

Biocatalysis represents another key frontier, offering environmentally friendly conditions and high stereoselectivity, which is a common challenge in oxetane synthesis. researchgate.net The integration of flow technology with these new methodologies is also a growing trend, promising improved scalability and safety, further bolstering the green credentials of oxetane synthesis. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Oxetanes

| Methodology | Description | Advantages | Challenges |

|---|---|---|---|

| Williamson Ether Synthesis | Intramolecular cyclization of a 1,3-halohydrin or equivalent. acs.org | Well-established, reliable for certain substrates. | Requires pre-functionalized starting materials, can have competing elimination reactions. |

| Paternò–Büchi Reaction | [2+2] photocycloaddition of a carbonyl compound and an alkene. acs.orgresearchgate.net | Forms the ring in a single step, good for specific substitution patterns. | Often requires high-energy UV light, potential for side products, limited substrate scope. nih.govresearchgate.net |

| Alcohol C–H Functionalization | Direct formation of the oxetane ring from a native alcohol substrate. nih.govacs.org | High atom economy, uses readily available starting materials, mild conditions. nih.govresearchgate.net | Catalyst development is ongoing to broaden scope and efficiency. |

| Biocatalysis | Use of enzymes to catalyze the formation or ring-opening of oxetanes. researchgate.net | High stereo- and regioselectivity, environmentally friendly conditions. researchgate.net | Enzyme availability and stability can be limiting factors. |

Exploration of Unconventional Reactivity Patterns and Catalysis

While the nucleophilic ring-opening of oxetanes is well-explored, future research is venturing into unconventional reactivity patterns, driven by novel catalytic systems. researchgate.netrsc.org These new transformations unlock unprecedented pathways for functionalizing molecules using the oxetane motif as a three-carbon building block. acs.org

One emerging area is the radical ring-opening of oxetanes. Recent studies have demonstrated that cobalt-catalysis, particularly using vitamin B12, can facilitate the homolytic cleavage of the oxetane ring to generate C-centered radicals. researchgate.netchemrxiv.org These radicals can then participate in a variety of reactions, including cross-electrophile couplings and Giese-type additions, complementing known polar methodologies. researchgate.net Similarly, the combination of zirconocene (B1252598) and photoredox catalysis enables a regioselective radical ring-opening to produce more-substituted alcohols. thieme-connect.com

Frustrated Lewis Pairs (FLPs) are also being explored for oxetane activation. The combination of an electron-deficient borane (B79455) like B(C₆F₅)₃ and a hydrosilane can catalyze an unusual reductive ring-opening, in some cases involving aryl migration. acs.org This metal-free approach represents a powerful, yet underexplored, method for activating the relatively inert ether oxygen of the oxetane ring. acs.org

Furthermore, the inherent reactivity of the oxetane-carboxylic acid structure itself is a subject of new discoveries. It has been found that many oxetane-carboxylic acids are unstable and can unexpectedly isomerize into γ-lactones upon storage or gentle heating, without the need for an external catalyst. acs.orgmykhailiukchem.org This intramolecular process involves the carboxylic acid group acting as an internal nucleophile to open the strained ring. acs.orgic.ac.uk Understanding and controlling this isomerization is crucial for synthetic planning and can also be harnessed to create novel lactone structures. acs.org

Table 2: Emerging Catalytic Systems for Oxetane Ring-Opening

| Catalytic System | Reaction Type | Key Features |

|---|---|---|

| Cobalt (Vitamin B12) / Reductant | Radical Ring-Opening | Generates nucleophilic C-centered radicals; complements polar ring-opening methods. researchgate.netchemrxiv.org |

| Zirconocene / Photoredox Catalyst | Radical Ring-Opening | Regioselectively produces more-substituted alcohols via less-stable radical intermediates. thieme-connect.com |

| Frustrated Lewis Pairs (e.g., B(C₆F₅)₃ / Hydrosilane) | Reductive Ring-Opening | Metal-free activation; can lead to unexpected rearrangements like aryl migration. acs.org |

| Chiral Brønsted Acids | Asymmetric Nucleophilic Opening | Provides enantioselective access to highly functionalized chiral building blocks. rsc.org |

Expanding Applications in Functional Materials

The unique properties of the oxetane ring are being increasingly harnessed in the development of advanced functional materials and polymers. ontosight.ai Polyoxetanes, which are polymers formed through the ring-opening polymerization of oxetane monomers, are being investigated as engineering polymers and thermoplastic elastomers. wikipedia.orgontosight.ai

Future research is focused on creating specialized polymers by incorporating functionalized oxetane monomers like 3-(Methoxymethyl)oxetane-3-carboxylic acid. These functionalities allow for the precise tuning of material properties such as thermal stability, chemical resistance, and mechanical strength. ontosight.ai For instance, oxetane-based polymers are being developed for use as high-performance coatings, adhesives, and composites. ontosight.ainih.gov Hyperbranched polyoxetanes synthesized from monomers like 3-ethyl-3-(hydroxymethyl)oxetane have shown promise as hot-melt adhesives with good adhesion to polar substrates. nih.gov

A particularly exciting trend is the use of oxetanes in "smart" materials. Researchers are exploring oxetane-based polymers for applications in self-healing materials and shape-memory polymers. ontosight.ai The controlled ring-opening of oxetane units within a polymer network can be triggered to repair damage or induce a shape change. Additionally, the photo-initiated cationic polymerization of polyfunctional oxetanes is a key technology in high-performance photo-curing systems, used in applications ranging from coatings to 3D photofabrication. radtech.org

Table 3: Applications of Oxetane-Based Polymers

| Polymer Type | Monomer Example(s) | Key Properties | Emerging Applications |

|---|---|---|---|

| Linear Polyoxetanes | 3,3-bis(chloromethyl)oxetane (BCMO) | High heat-distortion temperature, low water absorption, chemical resistance. wikipedia.org | Engineering thermoplastics, sterilizable goods. wikipedia.org |

| Hyperbranched Polyoxetanes | 3-ethyl-3-(hydroxymethyl)oxetane | Thermoplastic, good adhesion. nih.gov | Hot-melt adhesives. nih.gov |

| Photo-curable Resins | Polyfunctional oxetanes | High photochemical reactivity, excellent physical properties of cured material. radtech.org | High-performance coatings, 3D printing, electronic materials. radtech.org |

| Copolymers | Oxetanes and Tetrahydrofuran (B95107) (THF) | Amorphous, tough, rubber-like. wikipedia.org | Precursors for polyurethanes, polyethers, and elastomers. wikipedia.org |

Integration with Advanced Spectroscopic and Analytical Techniques

As the complexity of synthesized oxetane derivatives increases, advanced spectroscopic and analytical techniques become essential for their unambiguous characterization. The rigid, puckered conformation of the four-membered ring gives rise to distinct spectroscopic signatures that can be probed in detail. acs.orgnih.gov

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to map the connectivity of atoms. Furthermore, conformational analysis is performed using techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy), which provides information about the spatial proximity of protons, helping to define the three-dimensional structure of these rigid molecules. acs.org Specific NMR data, such as the characteristic chemical shifts for the oxetane ring protons (typically δ 4.5–5.0 ppm) and carbons (typically δ ~40 ppm for the quaternary carbon and δ ~80 ppm for the methylene (B1212753) carbons), are critical for confirming the structure. chemrxiv.orgmdpi.com

Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is vital for determining molecular weight and elemental composition. mdpi.com In addition, techniques like Surface-Enhanced Raman Spectroscopy (SERS) are emerging as highly sensitive methods for analyzing oxetane-containing materials and their interactions at surfaces. numberanalytics.com The combination of these varied spectroscopic methods provides a comprehensive picture of the structure, purity, and behavior of novel oxetane compounds.

Table 4: Spectroscopic Techniques for the Analysis of Oxetane Derivatives

| Technique | Information Obtained | Typical Observations for Oxetanes |

|---|---|---|

| ¹H and ¹³C NMR | Atomic connectivity, chemical environment, and stereochemistry. | Characteristic signals for oxetane ring protons (δ ~4.5-5.0 ppm) and carbons (C-CH₂-O at δ ~80 ppm). chemrxiv.orgmdpi.com |

| 2D NMR (COSY, HSQC, HMBC) | Detailed structural elucidation and assignment of complex spectra. | Confirms through-bond correlations within the strained ring and to substituents. acs.org |

| NOE/ROESY Spectroscopy | Through-space correlations, conformational analysis. | Defines the 3D structure and relative orientation of substituents on the rigid ring. acs.org |

| Mass Spectrometry (MS) | Molecular weight and elemental formula. | Precise mass determination to confirm chemical formula. mdpi.com |

| Raman Spectroscopy | Vibrational modes, molecular fingerprinting. | Provides information on the structural integrity of the ring, especially in polymers and materials. |

Advanced Computational Modeling for Predictive Design and Reaction Discovery

Advanced computational modeling is becoming an indispensable tool for accelerating research in oxetane chemistry. Theoretical methods, particularly Density Functional Theory (DFT), allow for the in silico screening of novel oxetane structures and the prediction of their chemical and physical properties before their synthesis is attempted in the lab. nih.gov

This predictive power is being used for the rational design of new functional molecules. For example, DFT has been employed to screen novel energetic oxetane monomers for propellant applications by calculating properties such as heats of formation, density, and ring strain energy. nih.gov Such computational screening helps prioritize synthetic targets with the most promising characteristics, saving significant time and resources.

Computational chemistry is also providing deep mechanistic insights into the reactivity of oxetanes. Theoretical calculations have been used to investigate the high activation energy for the uncatalyzed ring-opening of oxetanes and to elucidate the mechanisms of novel catalytic reactions. researchgate.net For instance, computational studies on the unexpected isomerization of oxetane-carboxylic acids have explored the feasibility of different pathways, such as a concerted proton transfer and S₂ displacement, and have calculated the activation energy barriers for these transformations. ic.ac.uk This synergy between computational prediction and experimental validation is a powerful paradigm for discovering new reactions and designing next-generation oxetane-based molecules and materials.

Table 5: Applications of Computational Modeling in Oxetane Chemistry

| Computational Method | Application Area | Insights Gained |

|---|---|---|

| Density Functional Theory (DFT) | Predictive Design & Screening | Calculation of heats of formation, strain energy, density, and reactivity descriptors for novel oxetane monomers. nih.gov |

| Ab initio Methods (e.g., MP2) | Mechanistic Studies | Elucidation of reaction pathways, transition state structures, and activation energies for reactions like isomerization. nih.gov |

| Homodesmotic Reactions | Thermochemistry | Accurate calculation of ring strain energy, a key factor in oxetane reactivity. nih.gov |

| GIAO (Gauge-Including Atomic Orbital) Method | Spectroscopic Prediction | Prediction of NMR chemical shifts to aid in the structural assignment of new compounds. nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(Methoxymethyl)oxetane-3-carboxylic acid, and how can purity be validated?

- Methodological Answer : A two-step synthesis involving catalytic Friedel-Crafts alkylation followed by oxidative cleavage of furan intermediates is a validated approach for oxetane-carboxylic acid derivatives. For purity validation, use high-performance liquid chromatography (HPLC) paired with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Purity thresholds ≥98% are recommended for downstream applications .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR to confirm methoxymethyl and oxetane ring protons/carbons.

- Mass Spectrometry (LCMS/HRMS) : To verify molecular weight (CHO, theoretical 146.14 g/mol) and detect impurities.

- FT-IR : Identify carbonyl (C=O) stretching (~1700 cm) and ether (C-O-C) vibrations (~1100 cm) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Stability tests under accelerated conditions (40°C/75% RH for 1 month) are advised to assess degradation. Avoid aqueous solutions unless buffered at pH 6–8 to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for nucleophilic substitutions on the oxetane ring?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions.

- Temperature Control : Reactions at 0–25°C minimize ring-opening side reactions. Monitor progress via TLC or in situ IR .

Q. What strategies mitigate contradictions in stereochemical assignments for oxetane derivatives?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in spatial orientation of the methoxymethyl group.

- Computational Modeling : Density Functional Theory (DFT) simulations predict preferred conformers and compare with experimental NMR coupling constants.

- Chiral HPLC : Separate enantiomers if asymmetric synthesis is attempted .

Q. How is this compound applied in peptide/protein modification for drug discovery?

- Methodological Answer : The oxetane ring serves as a conformationally restrained bioisostere for carbonyl or ester groups. For example:

- Peptide Backbone Modification : Incorporate via solid-phase synthesis using Fmoc-protected intermediates (e.g., 3-((Fmoc-amino)oxetane-3-carboxylic acid derivatives).

- Prodrug Design : Methoxymethyl groups enhance lipophilicity for improved membrane permeability .

Q. What safety protocols are essential for large-scale handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in designated containers for incineration.

- Toxicity Mitigation : Acute oral toxicity (Category 4, H302) necessitates strict access controls and emergency eyewash/shower stations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.